1H-pyrrole, 1-ethenyl-2-methyl-

Description

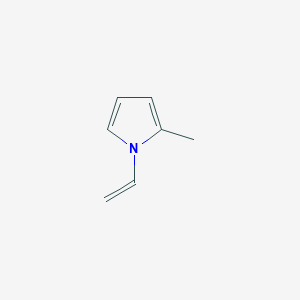

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-2-methylpyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-3-8-6-4-5-7(8)2/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMCKOYDZNOKRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN1C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400824 | |

| Record name | 1H-pyrrole, 1-ethenyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57807-64-4 | |

| Record name | 1H-pyrrole, 1-ethenyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Pyrrole, 1 Ethenyl 2 Methyl and Its Functionalized Derivatives

Classical Approaches to N-Vinylpyrrole Synthesis

Traditional methods for synthesizing N-vinylpyrroles often rely on the direct vinylation of the pyrrole (B145914) ring with acetylene (B1199291), a process rooted in the principles of the Favorskii reaction. wikipedia.org

The classical vinylation of pyrroles with acetylene is typically performed under basic conditions. The reaction proceeds via the in-situ formation of a metal acetylide from acetylene and a strong base. wikipedia.org This acetylide then acts as the vinylating agent.

Common catalytic systems for this transformation include:

Alkali Metal Hydroxides: Potassium hydroxide (B78521) (KOH) is a frequently used, inexpensive base for this reaction. wikipedia.orgchemicalbook.com

Superbasic Systems: A combination of a strong base with a polar aprotic solvent, such as KOH in dimethyl sulfoxide (B87167) (DMSO), creates a "superbasic" medium that significantly enhances the reaction rate.

Alkoxides: Metal alkoxides can also be employed to generate the acetylide in situ. slideshare.net

The reaction pathway involves the deprotonation of the pyrrole nitrogen by the base to form a pyrrolide anion. This anion then attacks the acetylene, leading to the formation of the N-vinylpyrrole after protonation.

Optimizing reaction conditions is crucial for maximizing the yield and purity of 1H-pyrrole, 1-ethenyl-2-methyl-. Key parameters that are typically adjusted include the choice of base, solvent, temperature, and pressure. For instance, in related N-alkylation reactions of pyrroles, switching from one base to another or changing the solvent can significantly impact the reaction yield. researchgate.net It has been shown that for N-alkylation, using potassium carbonate in DMF at room temperature can provide high yields. researchgate.net While the direct vinylation with acetylene often requires higher temperatures, the principles of optimizing base and solvent remain critical. The goal is to achieve complete conversion of the starting 2-methylpyrrole while minimizing side reactions, such as polymerization of the product or undesired reactions of the acetylene. researchgate.netnih.gov

| Catalyst/Base | Solvent | General Reaction Conditions | Reference |

|---|---|---|---|

| Potassium Hydroxide (KOH) | Dimethyl Sulfoxide (DMSO) | Elevated Temperature and Pressure | wikipedia.org |

| Sodium Hydroxide (NaOH) | Dimethyl Sulfoxide (DMSO) | Room Temperature | chemicalbook.com |

| Metal Alkoxides | Corresponding Alcohol or Aprotic Solvent | Varies with substrate | slideshare.net |

Modern Synthetic Strategies for 1H-pyrrole, 1-ethenyl-2-methyl-

Contemporary synthetic chemistry offers more efficient, selective, and environmentally benign routes to N-vinylpyrroles.

Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds, providing milder and more versatile methods for N-vinylation.

Palladium-Catalyzed Synthesis: Palladium catalysts are effective for the stereospecific N-vinylation of azaheterocycles, including pyrroles, with vinyl triflates. acs.orgacs.orgnih.gov This method allows for the coupling of various pyrroles with both cyclic and acyclic vinyl triflates. acs.orgacs.org

Copper-Catalyzed Synthesis: Copper-based catalysts have also been developed for N-vinylation. For example, heterogeneous copper on carbon (Cu/C) can be used to synthesize highly functionalized pyrroles under neat heating conditions. rsc.org

Other Transition Metals: Research has explored a range of other metals. Iridium-catalyzed reactions can produce pyrroles from secondary alcohols and amino alcohols. nih.gov Titanium-catalyzed formal [2+2+1] reactions of alkynes and diazenes also yield polysubstituted pyrroles. nih.gov These methods showcase the breadth of modern organometallic chemistry in accessing pyrrole structures, which can be adapted for N-vinyl derivatives. organic-chemistry.org

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Palladium / Ligand | Pyrrole & Vinyl Triflates | Stereospecific, good for non-nucleophilic azaheterocycles | acs.org, acs.org, nih.gov |

| Copper on Carbon (Cu/C) | 3,6-dihydro-1,2-oxazines | Heterogeneous, one-pot potential | rsc.org |

| Iridium Complex | Secondary Alcohols & Amino Alcohols | Sustainable, tolerates many functional groups | nih.gov |

| Titanium Complex | Alkynes & Diazenes | Multicomponent reaction, forms polysubstituted pyrroles | nih.gov |

The principles of green chemistry aim to create chemical processes that are more environmentally friendly. In pyrrole synthesis, this includes using renewable starting materials, employing safer solvents like water, and using catalytic rather than stoichiometric reagents.

An iridium-catalyzed synthesis has been described as a sustainable route to pyrroles, where secondary alcohols and amino alcohols derived from renewable resources can be used as starting materials, eliminating two equivalents of hydrogen gas in the process. nih.gov Similarly, the use of heterogeneous catalysts like copper on carbon simplifies product purification and catalyst recycling. rsc.org Metal-free approaches, such as Friedel–Crafts reactions promoted by organocatalysts within supramolecular capsules, represent another frontier in green synthesis. nih.gov

Regioselective Functionalization and Derivatization of the Pyrrole and Ethenyl Moieties

Once 1H-pyrrole, 1-ethenyl-2-methyl- is synthesized, its pyrrole ring and ethenyl group can be selectively modified to create a diverse range of derivatives.

The formylation of electron-rich aromatic rings, such as pyrrole, is efficiently achieved through the Vilsmeier-Haack reaction . chemtube3d.comnih.gov This reaction typically uses a reagent formed from dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. thieme-connect.comorganic-chemistry.org For 1-vinylpyrroles, this reaction is highly regioselective. The formyl group (CHO) is introduced at the C5-position (the carbon adjacent to the nitrogen, opposite the methyl group), which is the most electron-rich and sterically accessible position. Using oxalyl chloride instead of POCl₃ has been reported to give excellent yields (up to 97%) for the formylation of 1-vinylpyrroles. thieme-connect.com

The Friedel-Crafts acylation is another key reaction for functionalizing the pyrrole ring. The regioselectivity of this reaction on 1-substituted pyrroles is primarily controlled by steric factors. rsc.orgnsf.gov In the case of 1H-pyrrole, 1-ethenyl-2-methyl-, acylation is expected to occur at the C5 position due to the directing effects of the N-vinyl group and the steric hindrance of the C2-methyl group.

Functionalization can also be directed at the ethenyl group. While the pyrrole ring is generally more reactive towards electrophiles, specific conditions can allow for reactions at the double bond. These can include addition reactions or participation in polymerization. Furthermore, tandem reactions, such as a cross-metathesis/cyclization sequence, can be employed to build the pyrrole ring while simultaneously functionalizing the position where the ethenyl group would be located.

Strategies for Ring Functionalization

The electron-rich nature of the pyrrole ring makes it amenable to various functionalization reactions, particularly electrophilic substitution. researchgate.net However, modern synthetic methods have expanded the repertoire of reactions available for modifying the pyrrole core, including C-H functionalization and cycloaddition reactions.

One prominent strategy for the direct functionalization of the pyrrole ring is through carbene transfer reactions. researchgate.net These reactions, often catalyzed by transition metal complexes, allow for the selective introduction of carbene fragments into C-H bonds. For instance, the use of copper-based catalysts with hydrotris(pyrazolyl)borate (Tpx) ligands has demonstrated high selectivity for the formal insertion of a carbene into the Cα-H bond of 1H-pyrroles. researchgate.net This methodology provides a direct route to alkylated pyrroles.

Another powerful approach is the Vilsmeier-Haack reaction, which is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction can be employed to introduce an aldehyde group onto the pyrrole ring, which can then serve as a versatile handle for further transformations. acs.org For example, a disubstituted pyrrole can be functionalized at the C5 position via a Vilsmeier-Haack reaction to yield the corresponding aldehyde. acs.org

Palladium-catalyzed cross-coupling reactions have also emerged as a valuable tool for pyrrole functionalization. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents onto the pyrrole ring. For instance, a palladium-catalyzed cyclization of β-enaminocarbonyl compounds with allylic bisacetates has been developed to produce 2-vinyl-2,3-dihydropyrroles. rsc.org

Furthermore, one-pot tandem reactions, such as enyne cross metathesis followed by cyclization, offer an efficient pathway to substituted pyrroles. acs.org The reaction of propargylamines with ethyl vinyl ether under microwave irradiation, for example, leads to the formation of 1,2,3-substituted pyrroles in good yields. acs.org This method is particularly useful for accessing pyrroles that are unsubstituted at the C4 and C5 positions, which can then be subjected to further functionalization. acs.org

Table 1: Comparison of Ring Functionalization Strategies

| Method | Reagents/Catalysts | Type of Functionalization | Key Features | Reference |

| Carbene Transfer | Diazo compounds, TpxCu complexes | C-H Alkylation | High selectivity for Cα-H bond insertion. | researchgate.net |

| Vilsmeier-Haack | POCl₃, DMF | Formylation | Introduces an aldehyde group for further modification. | acs.org |

| Palladium-Catalyzed Cyclization | β-enaminocarbonyl compounds, allylic bisacetates, Pd catalyst | Annulation | Forms 2-vinyl-2,3-dihydropyrroles. | rsc.org |

| Enyne Cross Metathesis | Propargylamines, ethyl vinyl ether, Grubbs catalyst | Cyclization/Aromatization | One-pot synthesis of 1,2,3-substituted pyrroles. | acs.org |

Modifications of the Ethenyl Group for Novel Precursors

The ethenyl (vinyl) group attached to the nitrogen atom of 1H-pyrrole, 1-ethenyl-2-methyl- offers a reactive site for various chemical transformations, enabling the synthesis of novel precursors for polymers and other functional materials.

One key modification is the hydrosilylation reaction, which involves the addition of a silicon-hydrogen bond across the double bond of the ethenyl group. This reaction is typically catalyzed by transition metal complexes, such as those containing platinum or rhodium. taylorfrancis.com The hydrosilylation of 2-methyl-1-allylpyrrole (a related compound with a propenyl group) with trialkyl(aryl)hydridesilanes has been shown to proceed according to Farmer's rule, yielding organosilicon pyrroles. taylorfrancis.com This approach can be extended to 1-ethenyl-2-methyl-1H-pyrrole to create silicon-containing pyrrole monomers.

Another important transformation of the vinyl group is its participation in polymerization reactions. Vinyl-functionalized silsesquioxanes, for example, are valuable precursors for hybrid organic-inorganic materials. mdpi.com The vinyl groups can undergo various polymerization methods, including those initiated by free radicals or transition metal catalysts. mdpi.com

Furthermore, the ethenyl group can be subjected to other addition reactions. For instance, the thiol-ene reaction, a click chemistry process, allows for the efficient and selective addition of thiols across the double bond, introducing sulfur-containing functionalities. mdpi.com Cross-metathesis reactions, catalyzed by ruthenium-based catalysts, provide a means to extend the carbon chain of the ethenyl group or to introduce other functional groups. mdpi.com

The Favorskii reaction, traditionally used for the ethynylation of aldehydes and ketones, has also been adapted for heteroaromatic systems. researchgate.net While not a direct modification of a pre-existing ethenyl group, the synthesis of related propargyl alcohols from pyrrole-2-carbaldehyde and acetylene in a superbasic KOH-DMSO-H₂O system demonstrates the potential for introducing alkyne functionalities, which can be seen as precursors to or analogs of ethenyl groups. researchgate.net

Table 2: Selected Modifications of the Ethenyl Group

| Reaction | Reagents/Catalysts | Product Type | Potential Application | Reference |

| Hydrosilylation | Trialkyl(aryl)hydridesilanes, Pt or Rh catalyst | Organosilicon pyrroles | Precursors for silicon-containing polymers. | taylorfrancis.com |

| Polymerization | Various initiators/catalysts | Poly(vinylpyrrole) derivatives | Hybrid organic-inorganic materials. | mdpi.com |

| Thiol-ene Reaction | Thiols, photoinitiator or catalyst | Thioether-functionalized pyrroles | Functional materials, biomaterials. | mdpi.com |

| Cross-Metathesis | Olefins, Grubbs catalyst | Modified vinyl pyrroles | Synthesis of complex molecules. | mdpi.com |

Reactivity and Mechanistic Investigations of 1h Pyrrole, 1 Ethenyl 2 Methyl

Cycloaddition Reactions Involving the Ethenyl Moiety

The conjugated system formed by the ethenyl group and the pyrrole (B145914) ring allows 1H-pyrrole, 1-ethenyl-2-methyl- to participate in various cycloaddition reactions. The vinyl group, acting in concert with the π-system of the pyrrole, can function as a diene component in these transformations.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings. nih.gov In this context, 2-vinylpyrroles can serve as the 4π-electron diene component, reacting with a 2π-electron dienophile to form fused heterocyclic systems. Research on analogous 2-vinylindoles and 2-vinylpyrroles has shown that they readily undergo Diels-Alder cycloadditions with electron-deficient dienophiles, such as maleimides. youtube.commdpi.com The reaction typically proceeds under thermal conditions to yield octahydropyrrolo[3,4-e]indole derivatives. youtube.com

A significant feature of these reactions is their high stereoselectivity. The cycloaddition often proceeds with a strong preference for the endo adduct, a common outcome in Diels-Alder reactions governed by secondary orbital interactions. youtube.com The reaction rate and yield are influenced by the substituents on both the pyrrole ring and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction, consistent with a normal-electron-demand Diels-Alder pathway. youtube.com

Beyond the well-known [4+2] Diels-Alder reaction, the reactive moieties in 1H-pyrrole, 1-ethenyl-2-methyl- can theoretically engage in other cycloaddition processes. These include dipolar cycloadditions and higher-order cycloadditions. rsc.org For instance, the pyrrole ring or the ethenyl group could react with 1,3-dipoles (such as azides, nitrile oxides, or nitrones) in [3+2] cycloadditions to form five-membered heterocyclic rings.

While specific examples for 1H-pyrrole, 1-ethenyl-2-methyl- are not extensively documented, the principles of cycloaddition chemistry suggest its potential as a versatile building block. Transition-metal-catalyzed cycloadditions, such as the [3+2] cycloaddition of vinylcyclopropanes, demonstrate how different reactive fragments can be combined to form complex carbocyclic systems, offering a potential avenue for future research with vinylpyrroles. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrrole Ring

The aromatic pyrrole core of the molecule exhibits characteristic reactivity towards substitution reactions, which is significantly modulated by the existing substituents.

Pyrrole is an electron-rich heterocycle and is highly susceptible to electrophilic aromatic substitution (SEAr). youtube.commcmaster.ca The reaction proceeds via attack of an electrophile on the π-system of the ring to form a stabilized cationic intermediate, followed by deprotonation to restore aromaticity. The rate of reaction is generally much faster for pyrrole than for benzene. youtube.com

The regiochemical outcome of electrophilic attack on 1H-pyrrole, 1-ethenyl-2-methyl- is directed by the combined influence of the 2-methyl group and the 1-ethenyl group. The methyl group is an activating, ortho-para director. epa.gov For the 2-position, this directs incoming electrophiles to the 3- and 5-positions. The N-vinyl group's effect is more complex, but the nitrogen lone pair strongly activates the ring, primarily at the C2 and C5 positions. The combined effect suggests that electrophilic substitution will be strongly favored at the C5 position (para to the methyl group and activated by nitrogen) and potentially at the C3 position. Common electrophilic substitution reactions include nitration, sulfonation, halogenation, and Friedel-Crafts acylation and alkylation. nist.gov

In stark contrast, nucleophilic aromatic substitution (SNAr) is generally disfavored on the electron-rich pyrrole ring. chemistrytalk.org The high electron density of the ring repels incoming nucleophiles, and the formation of a negatively charged Meisenheimer intermediate is energetically unfavorable without strong electron-withdrawing groups to stabilize the negative charge. chemistrytalk.orgsigmaaldrich.com Studies have shown that SNAr on pyrrole derivatives requires the presence of potent activating groups, such as multiple nitro groups, on the ring. For 1H-pyrrole, 1-ethenyl-2-methyl-, which contains electron-donating (methyl) and weakly activating (vinyl) groups, nucleophilic aromatic substitution is not an expected pathway under normal conditions.

Addition Reactions to the Ethenyl Bond

The exocyclic ethenyl double bond provides a second major site for reactivity, primarily through addition reactions. This reactivity is typical of alkenes but can be influenced by the adjacent nitrogen heterocycle.

One of the most significant reactions of N-vinyl compounds is radical polymerization. Studies on the structurally related N-vinylpyrrolidone show that it readily polymerizes via a radical mechanism to form poly(N-vinylpyrrolidone) (PVP). mcmaster.ca This process can be initiated by radical initiators, leading to the formation of a long polymer chain through repeated addition of the radical to the vinyl monomer. rsc.org It is expected that 1H-pyrrole, 1-ethenyl-2-methyl- would undergo similar radical addition reactions. youtube.com

Hydroboration-oxidation is another key addition reaction applicable to the ethenyl group. This two-step process typically results in the anti-Markovnikov addition of water across the double bond. For 1H-pyrrole, 1-ethenyl-2-methyl-, this would involve the addition of a borane (B79455) reagent (like BH₃ or its derivatives) across the vinyl group, followed by oxidation (e.g., with hydrogen peroxide and base) to yield 2-(2-methyl-1H-pyrrol-1-yl)ethan-1-ol. The hydroboration of terminal alkynes using N-heterocyclic carbene boranes can proceed via a radical mechanism, highlighting the diverse pathways available for such transformations. nih.gov

Other potential addition reactions include electrophilic additions, such as halogenation (addition of Br₂ or Cl₂), and hydrohalogenation (addition of HBr or HCl). The regioselectivity of these reactions would be determined by the stability of the resulting carbocation intermediate, which is influenced by the electronic properties of the N-pyrrolyl group.

Coordination Chemistry with Metal Centers and Ligand Development

The nitrogen atom of the pyrrole ring and potentially the π-system of the ethenyl group make 1H-pyrrole, 1-ethenyl-2-methyl- a candidate for use as a ligand in coordination chemistry. N-heterocyclic compounds are fundamental building blocks for ligands that can form stable complexes with a wide variety of metal ions.

Research has demonstrated the synthesis and characterization of metal complexes involving pyrrole-containing ligands. These ligands can coordinate to metal centers such as manganese(II), iron(II), nickel(II), copper(II), and zinc(II). Coordination often occurs through the nitrogen atom of the heterocyclic ring. In the case of 1H-pyrrole, 1-ethenyl-2-methyl-, the pyrrole nitrogen is the most likely coordination site. The resulting metal complexes can exhibit diverse geometries and properties depending on the metal ion, the stoichiometry, and the presence of other co-ligands. The study of polymer-metal complexes has also shown that polymeric ligands containing vinyl pyrrolidone units can effectively coordinate with metals like copper and cobalt, often through the carbonyl group in that specific case, but illustrating the versatility of pyrrole-derived structures in ligand design.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data regarding the polymerization of the compound 1H-pyrrole, 1-ethenyl-2-methyl- to generate a detailed article that adheres to the requested outline.

Extensive searches for polymerization studies, including radical, controlled/living (RAFT, ATRP), and electrochemical methods, for this specific monomer did not yield dedicated research findings. The existing literature focuses on the polymerization of related but structurally distinct compounds such as pyrrole, N-vinylpyrrolidone, and other pyrrole derivatives.

Therefore, it is not possible to provide a scientifically accurate and thorough article on the "Polymerization Studies of 1H-pyrrole, 1-ethenyl-2-methyl-" that would meet the requirements of the specified sections and subsections without resorting to speculation. The requested data on initiator systems, kinetic analyses, chain transfer phenomena, and specific controlled polymerization or electrochemical approaches for this particular compound are not available in the public domain.

Polymerization Studies of 1h Pyrrole, 1 Ethenyl 2 Methyl

Electrochemical Polymerization Approaches

Process Parameters and Electrode Surface Interactions

There is no specific information available in the surveyed literature regarding the process parameters for the electropolymerization of 1H-pyrrole, 1-ethenyl-2-methyl-, or the interactions with various electrode surfaces. General studies on pyrrole (B145914) electropolymerization indicate that parameters such as current density, monomer and electrolyte concentration, solvent, and temperature are crucial, but specific data for the substituted derivative are absent. researchgate.net

In Situ Polymerization and Film Formation

Detailed studies on the in situ polymerization of 1H-pyrrole, 1-ethenyl-2-methyl- and the subsequent film formation are not described in the available literature. Research on the in situ polymerization of pyrrole in various matrices exists, but these findings are not specific to the 1-ethenyl-2-methyl- derivative. nih.gov

Copolymerization with Diverse Monomers

Synthesis and Characterization of Random Copolymers

No specific studies detailing the synthesis and characterization of random copolymers of 1H-pyrrole, 1-ethenyl-2-methyl- with other monomers were identified.

Controlled Synthesis of Block and Graft Copolymers

There is no available research on the controlled synthesis of block or graft copolymers incorporating 1H-pyrrole, 1-ethenyl-2-methyl-. While general methodologies for creating block and graft copolymers are well-established, their application to this specific monomer has not been reported. rsc.orgrsc.org

Structure-Property Linkages in Poly(1-ethenyl-2-methyl-1H-pyrrole) and its Copolymers

Investigation of Polymer Architectures and Morphologies

Due to the lack of synthesis reports for homopolymers or copolymers of 1H-pyrrole, 1-ethenyl-2-methyl-, no investigations into their polymer architectures or morphologies have been published.

Elucidation of Thermal Stability and Transition Behavior of Polymeric Materials

The thermal stability and transition behavior of polymeric materials derived from 1H-pyrrole, 1-ethenyl-2-methyl- are critical parameters for determining their processing conditions and end-use applications. Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are employed to investigate these properties.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of analogous N-vinyl polymers, such as PVP, reveals that their thermal degradation is a complex process. Studies on PVP show that its decomposition in an inert atmosphere, such as nitrogen, typically occurs in a main stage at elevated temperatures. For instance, the effective degradation of poly(N-vinyl-2-pyrrolidone-co-methacrylic acid) copolymers has been observed in the temperature range of 350–500 °C, with a mass loss of over 60% nih.govresearchgate.net. The thermal degradation of pure PVP under a nitrogen atmosphere has been shown to have a maximum decomposition peak at approximately 437 °C mdpi.com. In an oxygen atmosphere, the degradation process can occur at lower temperatures.

The degradation of PVP is thought to proceed primarily through the release of the pyrrolidone side group, followed by the decomposition of the resulting polyene sequences semanticscholar.org. The main volatile product of the thermal degradation of PVP is often identified as the vinylpyrrolidone monomer, suggesting a depolymerization mechanism researchgate.netresearchgate.net.

A hypothetical TGA thermogram for poly(1H-pyrrole, 1-ethenyl-2-methyl-) would be expected to show an initial small weight loss at lower temperatures due to the release of absorbed moisture or residual solvent, followed by a significant weight loss at higher temperatures corresponding to the polymer's decomposition. The presence of the methyl group on the pyrrole ring might alter the decomposition temperature and the degradation mechanism compared to PVP.

Interactive Data Table: Representative TGA Data for Poly(N-vinylpyrrolidone)

| Polymer | Onset of Decomposition (Tonset) (°C) | Temperature of Maximum Decomposition Rate (Tmax) (°C) | Atmosphere |

| Poly(N-vinylpyrrolidone) | ~350-400 | ~437 | Nitrogen |

| Poly(N-vinylpyrrolidone) | ~270 | 350 and 430 (two-step) | Air |

Note: This data is for Poly(N-vinylpyrrolidone) and is intended to be representative. Actual values for poly(1H-pyrrole, 1-ethenyl-2-methyl-) may vary.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is utilized to determine the glass transition temperature (Tg) of the polymer, which is a critical parameter for understanding its physical state and mechanical properties. The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

For comparison, the glass transition temperature of high molecular weight poly(N-vinylpyrrolidone) is reported to be around 187 °C, though this value can be influenced by factors such as molecular weight and moisture content mdpi.commdpi.com. Copolymers containing N-vinylpyrrolidone show Tg values that are dependent on the comonomer and the copolymer composition nih.gov. For instance, statistical copolymers of N-vinylpyrrolidone and isobornyl methacrylate exhibit a single glass transition temperature, as the Tg values of the respective homopolymers are similar mdpi.com.

The introduction of a methyl group on the pyrrole ring in poly(1H-pyrrole, 1-ethenyl-2-methyl-) would likely affect its glass transition temperature. The methyl group could potentially increase steric hindrance and restrict chain mobility, which might lead to a higher Tg compared to a non-substituted analogue.

Interactive Data Table: Representative Glass Transition Temperatures for N-Vinyl Polymers

| Polymer/Copolymer | Glass Transition Temperature (Tg) (°C) |

| Poly(N-vinylpyrrolidone) (PNVP) | ~187 |

| Poly(isobornyl methacrylate) (PIBMA) | up to 209 |

| Poly(N-vinyl-2-pyrrolidone–maleic anhydride–styrene) terpolymer | 111 |

| VMS-G-PABA (grafted terpolymer) | 150 |

| VMS-G-DCP (grafted terpolymer) | 130 |

Note: This data is for related N-vinyl polymers and copolymers and is for comparative purposes. The Tg of poly(1H-pyrrole, 1-ethenyl-2-methyl-) would need to be determined experimentally.

Theoretical and Computational Investigations of 1h Pyrrole, 1 Ethenyl 2 Methyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of 1H-pyrrole, 1-ethenyl-2-methyl-. These methods offer a molecular-level understanding of its behavior.

The aromaticity of the pyrrole (B145914) ring in this molecule can also be quantified using DFT. Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. Various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), can be calculated to assess the degree of electron delocalization in the pyrrole ring. acs.orgmdpi.comrsc.org The presence of the ethenyl and methyl substituents can influence the aromaticity of the pyrrole ring, and DFT studies can quantify these effects. acs.org

Table 1: Calculated Aromaticity Indices for Pyrrole and Related Compounds This table is illustrative and based on general findings for substituted pyrroles. Actual values for 1H-pyrrole, 1-ethenyl-2-methyl- would require specific calculations.

| Compound | HOMA | NICS(0) (ppm) | NICS(1)zz (ppm) |

|---|---|---|---|

| Pyrrole | ~0.79 | ~-15.0 | ~-30.0 |

| 2-Methylpyrrole | ~0.80 | ~-15.5 | ~-31.0 |

| 1-Vinylpyrrole | ~0.78 | ~-14.5 | ~-29.0 |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a detailed picture of the molecular orbitals (MOs) of 1H-pyrrole, 1-ethenyl-2-methyl-. wiley.comwayne.edu The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity. The energy and spatial distribution of these frontier orbitals indicate the likely sites for electrophilic and nucleophilic attack. For instance, analysis of the frontier molecular orbitals of pyrrole itself shows that the HOMO is primarily located on the carbon atoms of the ring, making them susceptible to electrophilic attack. researchgate.net

These methods can also be used to calculate reaction energies, such as the energy of hydrogenation of the ethenyl group or the energy of various addition reactions. This information is crucial for predicting the thermodynamic feasibility of different reaction pathways.

Molecular Dynamics Simulations of Polymerization Processes and Polymer Behavior

Molecular dynamics (MD) simulations can be employed to study the polymerization of 1H-pyrrole, 1-ethenyl-2-methyl- and the properties of the resulting polymer, poly(1-ethenyl-2-methyl-1H-pyrrole). mdpi.comyoutube.com MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes. researchgate.netresearchgate.net

Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational methods are increasingly used to predict spectroscopic data, which can then be compared with experimental spectra for structure verification. For 1H-pyrrole, 1-ethenyl-2-methyl-, its 1H and 13C NMR spectra can be calculated using DFT and ab initio methods. scispace.comresearchgate.netnmrdb.org These calculations can help in the assignment of peaks in the experimental spectra and in distinguishing between different isomers or conformers. The PubChem database lists experimental 13C and 15N NMR data for this compound, which can serve as a benchmark for computational predictions. nih.gov

Table 2: Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for 1H-pyrrole, 1-ethenyl-2-methyl- Predicted values are illustrative and depend on the level of theory and solvent model used. Experimental data is from SpectraBase. nih.gov

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=C (vinyl) | 132.8 | 133.1 |

| C=C (vinyl) | 108.5 | 108.8 |

| C2 (pyrrole) | 128.9 | 129.2 |

| C3 (pyrrole) | 108.2 | 108.5 |

| C4 (pyrrole) | 107.9 | 108.2 |

| C5 (pyrrole) | 121.5 | 121.8 |

| CH3 | 12.7 | 13.0 |

Computational Modeling of Reaction Pathways and Transition State Structures

Computational modeling can be used to map out the entire energy landscape of a chemical reaction, including the structures of reactants, products, intermediates, and transition states. researchgate.netcapes.gov.br For 1H-pyrrole, 1-ethenyl-2-methyl-, potential reactions include electrophilic addition to the vinyl group and electrophilic substitution on the pyrrole ring.

DFT calculations can be used to determine the activation energies for these different pathways, allowing for predictions of the most likely reaction products under different conditions. For example, studies on the reactions of pyrrole with electrophiles have shown that the C2 position is generally the most reactive site. acs.org The presence of the methyl group at the C2 position in 1H-pyrrole, 1-ethenyl-2-methyl- would be expected to influence the regioselectivity of such reactions.

Advanced Materials Applications Derived from 1h Pyrrole, 1 Ethenyl 2 Methyl Polymers and Derivatives

Development of Conductive Polymeric Materials

Polypyrrole (PPy) is an intrinsically conducting polymer, and its derivatives, including N-substituted polypyrroles, are of great interest for their electrical properties. wikipedia.orgrsc.org The conductivity of these polymers arises from the conjugated π-electron system along the polymer backbone. nih.gov The introduction of a substituent on the nitrogen atom, as in poly(1-vinyl-2-methylpyrrole), can affect the planarity of the polymer chain and, consequently, its conductivity. researchgate.net

While pristine polypyrrole can exhibit high conductivity, N-substitution can sometimes decrease it due to steric hindrance that disrupts the conjugation. However, N-substituted polypyrroles can still possess significant conductivity and offer advantages in terms of processability and solubility. mdpi.comresearchgate.net For instance, poly(N-methylpyrrole) (PNMPy), the simplest N-substituted PPy, demonstrates good conductivity and has potential applications in various electronic devices. mdpi.com The conductivity of PPy derivatives can be tuned by doping with various agents, which introduces charge carriers into the polymer matrix. wikipedia.org

Table 1: Comparison of Electrical Conductivity in Polypyrrole Derivatives

| Polymer | Synthesis Method | Conductivity (S/cm) |

| Polypyrrole (PPy) | Chemical Oxidation | ~10-100 |

| Poly(N-methylpyrrole) (PNMPy) | Electrochemical Polymerization | ~1-10 |

| Poly(N-vinylpyrrole) (PNVP) | Chemical Oxidation | ~10⁻⁵ - 10⁻³ |

Note: The conductivity values are approximate and can vary significantly depending on the specific synthesis conditions, dopants, and measurement techniques.

Functional Coatings and Adhesives Research

The properties of N-substituted polypyrroles make them candidates for functional coatings and adhesives. Their ability to form films, coupled with their conductivity and environmental stability, is advantageous for applications such as antistatic and anticorrosion coatings. mdpi.com For instance, poly(N-methylpyrrole)-dodecylsulfate coatings have been shown to provide effective corrosion protection for stainless steel. mdpi.com

Copolymers of N-vinylpyrrolidone (a related but different vinyl monomer) have been explored for bioadhesive applications. nih.gov These copolymers can be UV-curable and have demonstrated improved adhesion compared to commercial bioadhesives. nih.gov While specific research on poly(1-vinyl-2-methylpyrrole) in adhesives is not prominent, the presence of the vinyl group suggests potential for copolymerization to tailor adhesive properties. Copolymers of N-vinyl pyrrolidone with monomers like vinyl acetate (B1210297) have been synthesized and are expected to have a broad range of applications in coatings and adhesives due to their film-forming abilities and affinity for various surfaces. researchgate.netmdpi.com

Exploration in Advanced Separation Technologies and Membranes

Polypyrrole and its derivatives have been investigated for use in membrane technologies due to their unique chemical and electrochemical properties. These polymers can be used to create membranes for gas separation, pervaporation, and ion exchange. nih.govrsc.org The ability to modify the surface chemistry of the polymer by introducing functional groups, as in N-substituted polypyrroles, allows for the tuning of membrane selectivity and permeability.

For example, polypyrrole-modified porous poly(ether sulfone) membranes have shown high ion selectivity and conductivity, making them suitable for applications like vanadium flow batteries. rsc.org Furthermore, composites of poly(N-methylpyrrole) with membrane proteins have been developed to create bio-inspired ion channels, demonstrating the potential for these materials in advanced separation and sensing applications. nih.gov The incorporation of specific functionalities through N-substitution can lead to membranes with tailored transport properties for specific molecules or ions.

Precursors for Carbon-Based Nanostructures and Composites

The pyrolysis of conjugated polymers like polypyrrole is a known method for producing nitrogen-containing carbon materials. rsc.org These carbonized materials can retain the morphology of the parent polymer, allowing for the creation of structured carbon nanomaterials such as nanotubes and nanofibers. wikipedia.org The nitrogen atoms from the pyrrole (B145914) ring are incorporated into the carbon lattice, which can enhance the material's electrochemical properties and surface reactivity.

Research into Advanced Catalytic Supports and Ligands

Polypyrrole-based materials have shown promise as supports for catalysts due to their high surface area, chemical stability, and electronic properties. researchgate.netrsc.org The polymer matrix can help to stabilize metallic nanoparticles and prevent their aggregation, leading to more active and durable catalysts. rsc.org The nitrogen atoms in the pyrrole ring can act as coordination sites for metal ions, further enhancing the interaction between the catalyst and the support.

Electrochemical Materials for Energy and Sensing Applications

The electrochemical activity of polypyrrole and its derivatives makes them highly suitable for applications in energy storage and sensing devices. mdpi.comresearchgate.net In energy storage, they can be used as electrode materials in batteries and supercapacitors. The redox reactions that the polymer undergoes allow for the storage and release of charge. researchgate.net The properties of these materials can be tuned by modifying the polymer structure, for example, through N-substitution, to improve characteristics like cycling stability and energy density. mdpi.com

In the field of sensing, polypyrrole-based materials can be used to detect a wide range of analytes, including gases, ions, and biomolecules. mdpi.com The interaction of the analyte with the polymer can induce a change in its conductivity or other electrochemical properties, which can be measured to provide a sensor response. The functionalization of the polymer with specific recognition elements can enhance the selectivity and sensitivity of the sensor. For instance, copolymers of N-substituted pyrroles have been investigated for their electrochemical properties and potential use in rechargeable batteries. researchgate.net

Future Directions and Emerging Research Avenues for 1h Pyrrole, 1 Ethenyl 2 Methyl

The monomer 1H-pyrrole, 1-ethenyl-2-methyl-, also known as 1-vinyl-2-methylpyrrole, stands as a promising building block for the development of advanced functional polymers. Its unique structure, combining a reactive vinyl group for polymerization with a pyrrole (B145914) ring amenable to further functionalization, opens up a wide array of possibilities for material design. The future of this compound lies in harnessing its potential through innovative research strategies, from creating sophisticated hybrid materials to employing cutting-edge computational tools for its design and property prediction.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1H-pyrrole derivatives such as 1-ethenyl-2-methyl-1H-pyrrole?

- Methodological Answer :

- Clauson-Kass Synthesis : A classical method involves condensing α-aminoketones with ketones or aldehydes under basic conditions. For example, sodium hydride (NaH) in ether-DMSO mixtures facilitates the formation of pyrrole cores .

- Knoevenagel Condensation : Aldehydes or ketones react with active methylene compounds (e.g., malononitrile) to construct pyrrole frameworks. Solvents like DMF and bases (e.g., K₂CO₃) are critical for regioselectivity .

- Reduction of Pyrrole Aldehydes : 1H-pyrrole-2-carbaldehyde derivatives can be reduced to corresponding alcohols using NaBH₄, enabling further functionalization .

Q. How can the structure of 1-ethenyl-2-methyl-1H-pyrrole be confirmed using spectroscopic techniques?

- Methodological Answer :

- Gas Chromatography (GC) : Use polar columns (e.g., GT-10-4) with temperature programming to resolve retention indices (RI). NIST databases provide reference RI values for pyrrole derivatives .

- NMR Spectroscopy :

- ¹H NMR : The ethenyl group (CH₂=CH-) shows characteristic coupling patterns (e.g., doublets at δ 5.0–6.0 ppm). Methyl substituents appear as singlets near δ 2.0–2.5 ppm.

- 13C NMR : The pyrrole ring carbons resonate between δ 100–130 ppm, while carbonyl or vinyl carbons appear upfield/downfield depending on substitution .

Q. What are the typical non-covalent interactions involving 1H-pyrrole derivatives, and how do they influence chemical stability?

- Methodological Answer :

- Hydrogen Bonding : The NH group in pyrroles forms strong interactions with carbonyl oxygen (NH-O) in solvents like acetone or acetic acid, stabilizing tautomeric forms .

- Van der Waals Forces : Bulky substituents (e.g., 2-methyl) increase steric hindrance, reducing solubility in non-polar solvents but enhancing crystallinity .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when characterizing substituted 1H-pyrrole derivatives?

- Methodological Answer :

- Cross-Validation : Combine GC-MS, ¹H/¹³C NMR, and IR to resolve ambiguities. For example, overlapping peaks in NMR can be deconvoluted using 2D techniques (e.g., HSQC, COSY).

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm substituent positions .

Q. What strategies optimize regioselectivity in the synthesis of polysubstituted 1H-pyrrole derivatives?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., sulfonyl or aroyl) to control electrophilic substitution sites. For example, 4-aroyl groups direct cycloaddition reactions to the 3-position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific pyrrole positions, favoring regioselective alkylation or acylation .

Q. What are the challenges in scaling up laboratory-scale syntheses of 1H-pyrrole derivatives for pharmacological studies?

- Methodological Answer :

- Purification Challenges : Scale-up often leads to impurities from side reactions (e.g., over-alkylation). Column chromatography with gradient elution (hexane/ethyl acetate) improves separation .

- Reaction Optimization : Transition from batch to flow chemistry reduces exothermic risks in large-scale reductions (e.g., NaBH₄ reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.